Ethyl 3-cyclopropylpyrazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds, such as N1-substituted-4-nitropyrazole-5-carboxylates, has been achieved through cyclocondensation reactions involving ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and substituted hydrazines, offering a pathway that may be analogous for synthesizing Ethyl 3-cyclopropylpyrazole-4-carboxylate with potential regioselectivity and good yields under various solvent conditions (Zhao et al., 2022).
Molecular Structure Analysis
Studies on similar pyrazole and triazole derivatives have shown non-planarity in their structures, as indicated by the dihedral angles between heteroaryl rings, which could suggest that Ethyl 3-cyclopropylpyrazole-4-carboxylate may exhibit similar structural characteristics. The crystal structures of related compounds highlight the potential for considerable π-electron delocalization within the pyrazole ring, an aspect that could influence the reactivity and properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate (Boechat et al., 2016).
Chemical Reactions and Properties
The reactivity of Ethyl 3-cyclopropylpyrazole-4-carboxylate can be inferred from related compounds, which undergo reactions such as diazotization and coupling with β-naphthol, leading to various derivatives including pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These reactions indicate a versatile reactivity profile that could be applicable to Ethyl 3-cyclopropylpyrazole-4-carboxylate, allowing for the synthesis of a wide range of heterocyclic compounds (Ghozlan et al., 2014).
Physical Properties Analysis
While specific data on Ethyl 3-cyclopropylpyrazole-4-carboxylate is limited, the physical properties of related compounds, such as solubility, melting points, and crystalline structures, have been studied. These compounds tend to crystallize in various space groups, indicating that the physical properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate could also be influenced by its molecular structure and the conditions under which it is synthesized and crystallized.
Chemical Properties Analysis
The chemical properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate can be anticipated based on studies of similar compounds, which exhibit a range of reactivities including cyclocondensation reactions, hydrolysis, and interactions with various reagents. The presence of the cyclopropyl group and the pyrazole ring suggests that it may participate in reactions typical of these functional groups, offering avenues for functionalization and derivatization.
- Synthesis of related compounds: (Zhao et al., 2022)
- Molecular structure analysis: (Boechat et al., 2016)
- Chemical reactions and properties: (Ghozlan et al., 2014)
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 3-oxopyrazolidine-4-carboxylates are formed through reactions involving hydrazine hydrate and αβ-unsaturated diesters or β-anilino-diesters. This synthesis process, however, is limited due to the occurrence of other reactions like cleavage of the diesters (O'Callaghan, 1972).
- Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These products undergo isomerisation depending on the solvent and the length of the fluoroalkyl substituent (Goryaeva et al., 2009).
Applications in Corrosion Inhibition
- Some bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been synthesized and used as corrosion inhibitors for steel in acidic media. These compounds show increased inhibition efficiency and decreased corrosion rate with higher concentrations (Zarrok et al., 2012).
Antileukemic Activity
- Studies on ethyl pyrazole-4-carboxylate derivatives have shown that certain triazenopyrazoles in solution decompose by light and undergo transformations relevant to leukemia treatment. These compounds have shown to increase survival time in leukemia assays (Shealy & O'Dell, 1971).
Synthesis of Hybrid Molecules for Biological Activities
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Targeting Mitochondria in Colorectal Carcinoma
- A novel set of compounds linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety have shown potential in targeting mitochondria in colorectal carcinoma. These compounds interfere with the intrinsic pathway of apoptosis at the mitochondrial level (Mohamed et al., 2020).
Safety And Hazards
Future Directions
The future directions in the research of pyrazole derivatives, including Ethyl 3-Cyclopropylpyrazole-4-carboxylate, involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJVGPZFAUPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyclopropylpyrazole-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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